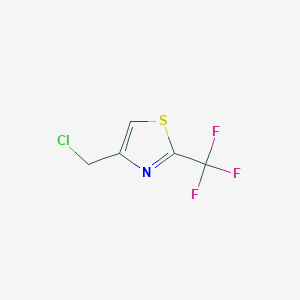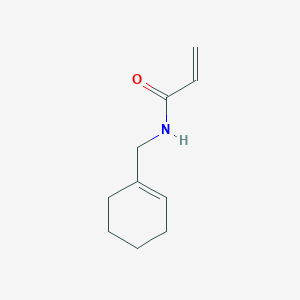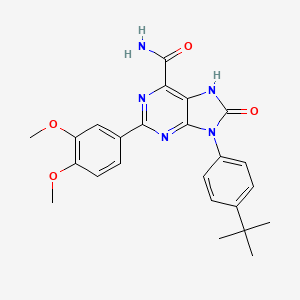
9-(4-(tert-butyl)phenyl)-2-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a tert-butyl group attached to a phenyl ring, and a 3,4-dimethoxyphenyl group. The purine ring has been modified with an oxo group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, with various substituents including the tert-butylphenyl, 3,4-dimethoxyphenyl, oxo, and carboxamide groups .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the various functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .科学的研究の応用
Synthesis and Material Applications
Research in polymer science has explored the synthesis and properties of ortho-linked polyamides, incorporating elements like tert-butylphenyl and carboxamide groups, which are structurally related to the compound . These materials exhibit excellent thermal stability and solubility in polar solvents, making them suitable for high-performance applications in electronics and coatings (Hsiao, Yang, & Chen, 2000).
Pharmacological Research
Functionalized amino acid derivatives, containing structures akin to the tert-butylphenyl and carboxamide motifs, have been synthesized and evaluated for their anticancer activity. These compounds showed promising cytotoxicity against human cancer cell lines, indicating potential for development as novel anticancer agents (Kumar et al., 2009).
Chemical Synthesis and Characterization
The chemical synthesis and structural analysis of compounds featuring tert-butylphenyl groups have been extensively studied. These include investigations into tautomeric pairs of dihydropurine derivatives, providing insights into the effects of tautomerism on molecular properties such as hydrogen bonding and conjugation (Beagley et al., 1995).
Electrochemical and Optical Properties
Studies on aromatic polyamides incorporating tert-butylphenyl groups have revealed their potential for applications in electrochromic devices. These materials exhibit significant electrochromic stability and color change capabilities, making them attractive for use in smart windows and displays (Hsiao, Liou, & Wang, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(4-tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-24(2,3)14-7-9-15(10-8-14)29-22-19(27-23(29)31)18(20(25)30)26-21(28-22)13-6-11-16(32-4)17(12-13)33-5/h6-12H,1-5H3,(H2,25,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQFYKWYANTMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2873114.png)
![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(p-tolylthio)butanamide hydrochloride](/img/structure/B2873119.png)
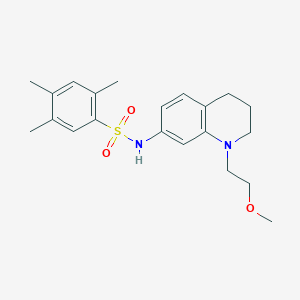
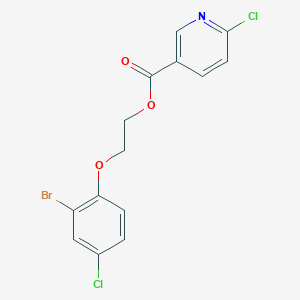
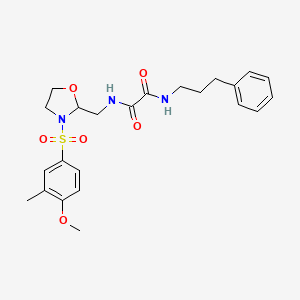
![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)
![4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2873127.png)

![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2873133.png)
